molecular formula C21H25F2NO6 B12200172 Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12200172
M. Wt: 425.4 g/mol
InChI Key: RIAVLTKYWSVLSP-UHFFFAOYSA-N
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Description

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C20H23F2NO5 and a molecular weight of 395.407 g/mol . This compound is part of the dihydropyridine class, which is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .

Comparison with Similar Compounds

Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as:

  • Diethyl 4-(4-methoxy-3-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic effects .

Properties

Molecular Formula

C21H25F2NO6

Molecular Weight

425.4 g/mol

IUPAC Name

diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25F2NO6/c1-6-28-19(25)16-11(3)24-12(4)17(20(26)29-7-2)18(16)13-8-9-14(30-21(22)23)15(10-13)27-5/h8-10,18,21,24H,6-7H2,1-5H3

InChI Key

RIAVLTKYWSVLSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OCC)C)C

Origin of Product

United States

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